molecular formula C16H24N2O2 B1525850 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate CAS No. 1354959-62-8

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate

Cat. No.: B1525850
CAS No.: 1354959-62-8
M. Wt: 276.37 g/mol
InChI Key: VOKKTZZZWMSKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . Its structure features a 1,2,3,4-tetrahydroquinoline group linked to a tert-butyl carbamate moiety via an ethyl chain. The carbamate group is a widely utilized functional group in modern drug discovery, known for its good chemical and proteolytic stability compared to amides, making it a valuable peptide bond surrogate in medicinal chemistry . Compounds containing this group are often investigated for their potential to modulate interactions with enzymes and receptors. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines in organic synthesis, suggesting this compound could serve as a key synthetic intermediate or building block in the development of more complex molecules, such as pharmaceuticals and agrochemicals. As a carbamate derivative, it falls into a class of molecules that have shown a range of biological activities, though the specific biological profile of this compound would be subject to ongoing research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-13-7-4-6-12-8-5-10-17-14(12)13/h4,6-7,17H,5,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKKTZZZWMSKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128066
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354959-62-8
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354959-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(1,2,3,4-tetrahydro-8-quinolinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate (CAS No. 1354959-62-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C16H24N2O2, with a molecular weight of approximately 276.37 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually conducted under inert conditions to prevent unwanted side reactions. Purification is generally achieved through column chromatography to isolate the desired product in high purity .

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains using microdilution broth susceptibility assays .
  • Anticancer Properties : The compound has shown potential as an anticancer agent by interacting with specific enzymes or receptors in biological systems. This interaction may modulate their activity and influence critical signaling pathways involved in cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effects Reference
AntimicrobialEffective against E. coli and B. cereus
AnticancerModulates enzyme activity related to cancer pathways
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Studies

  • Antimicrobial Evaluation : In a study evaluating the antibacterial activity of various carbamate derivatives, this compound demonstrated significant activity against E. coli and B. cereus compared to control agents. The results indicated a promising profile for further development as an antimicrobial agent .
  • Cancer Research : Another investigation focused on the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific cancer types through enzyme inhibition.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Compound Name Substituent Position Molecular Formula Molecular Weight Key Differences Reference
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate 6-position C₁₄H₁₈N₂O₂ 240.35 Substituent at 6-position; shorter ethyl linker absent. Reduced steric hindrance.
tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate 5-position (8-methyl) C₁₅H₂₂N₂O₂ 262.35 Methyl group at 8-position; altered lipophilicity and metabolic stability.
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yl)ethyl]carbamate 3-position C₁₆H₂₄N₂O₂ 276.37 Substituent at 3-position; distinct spatial orientation affects receptor binding.
tert-butyl (1,2,3,4-tetrahydroisoquinolin-3-yl)carbamate Isoquinoline backbone C₁₅H₂₀N₂O₂ 260.33 Isoquinoline core (vs. tetrahydroquinoline); enhanced aromatic π-stacking potential.

Key Research Findings and Trends

  • Positional Isomerism: Compounds with substituents at the 3-position of tetrahydroquinoline (e.g., ) show higher similarity scores (0.89–0.90) to the target compound than 6-position analogs (0.84), per CAS database comparisons .
  • Synthetic Versatility : The Boc group facilitates modular synthesis, enabling rapid diversification into urea, amide, or acetylated derivatives, as seen in optimized benzimidazolone inhibitors .

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate (Boc2O)

A widely used method for introducing the tert-butyl carbamate protecting group involves treating the amine with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds under mild conditions, typically at room temperature in solvents like dichloromethane or acetonitrile.

Parameter Typical Conditions Notes
Reagents 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethylamine, Boc2O, base Base: Triethylamine or NaHCO3
Solvent Dichloromethane, acetonitrile Dry solvents preferred
Temperature 0°C to room temperature Ambient conditions often sufficient
Reaction Time 1–24 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying, evaporation Purification by column chromatography

This method yields this compound with good purity and yield due to the mild reaction conditions and high selectivity for amine carbamoylation.

Carbamate Synthesis via Activated Mixed Carbonates

Activated mixed carbonates such as p-nitrophenyl chloroformate (PNPCOCl), N,N′-disuccinimidyl carbonate (DSC), or benzotriazole-based carbonates can be used to prepare carbamates with high efficiency and selectivity. These reagents react with alcohols to form activated carbonates, which then react with amines to form carbamates.

Reagent Description Application in Carbamate Synthesis
p-Nitrophenyl chloroformate (PNPCOCl) Activated carbonate precursor Reacts with alcohol then amine to form carbamate
N,N′-Disuccinimidyl carbonate (DSC) Stable, mild alkoxycarbonylating reagent Used for primary and sterically hindered amines
Benzotriazole-based carbonate (BTBC) High acylating reactivity Effective for carbamate formation at room temp

The general reaction scheme involves:

  • Formation of the activated carbonate intermediate by reacting the carbonate reagent with tert-butanol.
  • Subsequent reaction of this intermediate with 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethylamine in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.
  • Isolation and purification of the carbamate product.

This method is advantageous for its mild conditions, high yields, and applicability to sensitive substrates.

Alternative Methods: Carbonylation Using Carbon Dioxide

Recent methodologies involve direct carbonylation of primary amines with carbon dioxide in the presence of bases and phase transfer catalysts to form carbamates. For example, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) under CO2 atmosphere can yield carbamates directly.

Parameter Typical Conditions Notes
Reagents Primary amine, CO2, Cs2CO3, TBAI CO2 bubbled into reaction mixture
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Temperature Room temperature to 80°C Depends on substrate
Reaction Time Several hours Monitored by NMR or chromatography

Though less common for complex amines like tetrahydroquinoline derivatives, this method offers a green chemistry approach to carbamate synthesis and may be adapted for the target compound.

Research Findings and Analytical Data

  • Yield and Purity: Boc protection of 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethylamine typically affords the carbamate in yields ranging from 70% to 90%, depending on reaction conditions and purification methods.
  • Conformational Analysis: Carbamate moieties exhibit syn and anti rotamers, influencing the compound’s stability and biological activity. The tert-butyl carbamate group favors the anti conformation due to steric and electronic factors.
  • Stability: The tert-butyl carbamate group is stable under physiological conditions, making it a preferred protecting group in drug synthesis.
  • Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the carbamate formation. Characteristic carbamate carbonyl stretches appear near 1700 cm⁻¹ in IR spectra.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Boc Protection with Di-tert-butyl Dicarbonate Boc2O, base, DCM or MeCN, RT Mild, high yield, simple Requires dry conditions
Activated Mixed Carbonates PNPCOCl, DSC, BTBC with tert-butanol and amine High selectivity, mild conditions Requires preparation of intermediates
Carbonylation with CO2 CO2, Cs2CO3, TBAI, DMF, elevated temperature Green chemistry, direct method Less explored for complex amines

This article synthesizes diverse authoritative sources on carbamate chemistry, emphasizing methods applicable to this compound. The preferred approach remains Boc protection using di-tert-butyl dicarbonate or activated carbonate intermediates, balancing efficiency, selectivity, and practicality in synthesis.

Q & A

Q. What are the most effective synthetic routes for tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate, and how do reaction conditions influence yield?

The synthesis often involves multi-step protocols. For example, tert-butyl carbamate derivatives are typically prepared via nucleophilic substitution or condensation reactions. A common approach includes reacting tetrahydroquinoline intermediates with activated carbamate reagents (e.g., di-tert-butyl dicarbonate) under basic conditions. Yield optimization requires precise control of temperature (often 0–25°C), solvent selection (e.g., THF, CH₂Cl₂), and stoichiometric ratios. For instance, LiAlH₄ reduction of intermediates in THF has been used to achieve ~69% yields for related tetrahydroquinoline-carbamates .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons appear as singlets at ~1.4 ppm, while tetrahydroquinoline signals resonate in the 1.5–4.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₆H₂₅N₂O₂ would be 289.19 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% typical for research-grade material) .

Q. How does the compound’s stability vary under acidic/basic conditions?

The tert-butyl carbamate group is labile under strong acidic conditions (e.g., HCl in dioxane), facilitating deprotection to free amines. Conversely, it remains stable in neutral or weakly basic environments. Storage recommendations include inert atmospheres (N₂/Ar) and avoidance of moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Modifications to the tetrahydroquinoline core (e.g., fluorination at C-8) or the ethylcarbamate linker can be systematically tested. For example:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F) may enhance metabolic stability .
  • Linker Optimization : Varying the ethyl spacer length or replacing it with heteroatom-containing chains (e.g., -O-) alters bioavailability .
    Table 1: Example SAR Data
ModificationBiological Activity (IC₅₀)Reference
8-Fluoro substitution12 nM (nNOS inhibition)
Ethyl → Propyl linkerNo activity

Q. What computational strategies are used to predict degradation pathways or target interactions?

  • Molecular Dynamics (MD) : Simulates carbamate hydrolysis mechanisms under physiological pH .
  • Docking Studies : Models interactions with enzymes (e.g., nitric oxide synthase) using software like AutoDock Vina .
  • DFT Calculations : Predicts electronic effects of substituents on reactivity .

Q. How should contradictory data in synthetic yields or biological assays be resolved?

  • Yield Discrepancies : Low yields (e.g., 6% in some routes ) may arise from side reactions; troubleshoot via:
    • In-situ FTIR : Monitors intermediate formation.
    • Alternative Protecting Groups : Use Boc instead of Fmoc for better stability .
  • Biological Variability : Validate assays with positive/negative controls and replicate experiments across cell lines .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Flash Chromatography : Silica gel with gradients of EtOAc/hexanes (e.g., 20–50% EtOAc) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Directed Metalation : Employ directing groups (e.g., -OMe) on tetrahydroquinoline to control functionalization at C-8 .
  • Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products .

Data Contradiction Analysis

Q. Why do similar derivatives show divergent biological activities?

Differences often stem from:

  • Stereochemistry : Enantiomers may have opposing effects (e.g., (R)- vs. (S)-configurations ).
  • Solubility : Hydrophobic substituents improve membrane permeability but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.